

Application Notes and Protocols for Cell Proliferation Assay Using (R)-MRT199665

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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MRT199665 is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor of Salt-Inducible Kinases (SIKs), with additional activity against Microtubule Affinity Regulating Kinase (MARK) and AMP-activated Protein Kinase (AMPK). SIKs, particularly SIK2 and SIK3, have emerged as critical regulators of cell proliferation and survival in various cancers, including Acute Myeloid Leukemia (AML). In AML cell lines characterized by high expression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C), inhibition of SIKs by compounds such as **(R)-MRT199665** has been shown to induce cell cycle arrest and apoptosis, highlighting a promising therapeutic avenue.

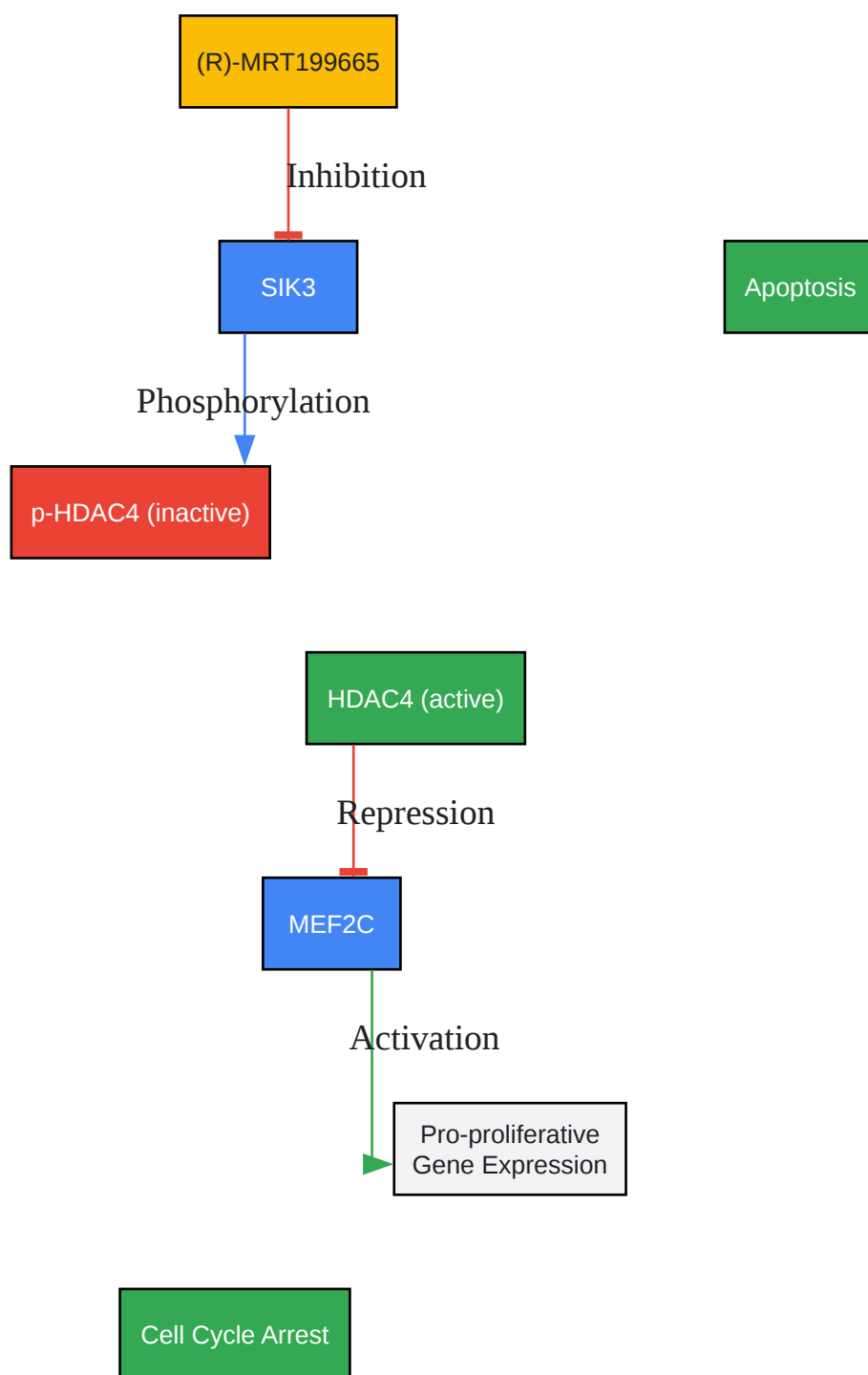
These application notes provide a detailed protocol for assessing the anti-proliferative effects of **(R)-MRT199665** on cancer cell lines, with a specific focus on MEF2C-expressing AML cells. The protocol outlines the use of a luminescent cell viability assay (CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of the compound.

Mechanism of Action

(R)-MRT199665 exerts its anti-proliferative effects primarily through the inhibition of SIKs. In MEF2C-driven AML, SIK3 is known to phosphorylate and inactivate Histone Deacetylase 4 (HDAC4), a co-repressor of MEF2C. By inhibiting SIK3, **(R)-MRT199665** prevents the phosphorylation of HDAC4, leading to its activation and subsequent repression of MEF2C-

mediated gene transcription. This cascade of events ultimately results in cell cycle arrest and apoptosis.

Signaling Pathway of (R)-MRT199665 in MEF2C-Expressing AML Cells



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Caption: SIK3 inhibition by **(R)-MRT199665** in AML cells.

Quantitative Data

The inhibitory activity of **(R)-MRT199665** and related compounds has been quantified against various kinases and cell lines. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of MRT199665[1][2]

Kinase	IC50 (nM)
MARK1	2
MARK2	2
MARK3	3
MARK4	2
AMPKα1	10
AMPKα2	10
SIK1	110
SIK2	12
SIK3	43

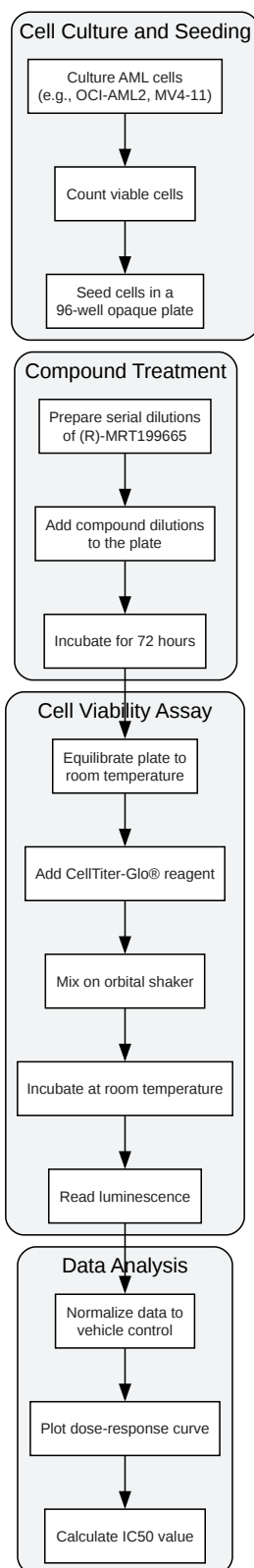
Table 2: Anti-proliferative Activity of SIK Inhibitors in AML Cell Lines

Compound	Cell Line	MEF2C Expression	IC50 (μM)	Reference
MRT199665	OCI-AML2	High	0.215	[3]
MRT199665	MV4-11	High	Not Reported	[4]
YKL-05-099	MV4-11	High	~0.1	[5]
YKL-05-099	OCI-AML2	High	~0.2	[5]
Compound 7s	MV4-11	High	Not Reported	[3]
Compound 7s	OCI-AML2	High	0.215	[3]

Experimental Protocols

This section provides a detailed protocol for a cell proliferation assay to determine the IC50 of **(R)-MRT199665** in AML cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple "add-mix-measure" format.

Experimental Workflow



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Caption: Workflow for cell proliferation assay.

Materials and Reagents

- Cell Lines:
 - OCI-AML2 (DSMZ ACC-99)[[3](#)]
 - MV4-11 (ATCC CRL-9591)[[3](#)][[6](#)]
- Culture Media:
 - For OCI-AML2: Alpha-MEM with 20% Fetal Bovine Serum (FBS)[[7](#)]
 - For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS[[6](#)]
- Reagents:
 - **(R)-MRT199665** (or MRT199665)
 - DMSO (for stock solution)
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Phosphate-Buffered Saline (PBS)
 - Trypan Blue solution
- Equipment:
 - Humidified incubator (37°C, 5% CO₂)
 - Luminometer
 - Orbital shaker
 - Hemocytometer or automated cell counter
 - 96-well opaque-walled plates (for luminescence)
 - Standard sterile cell culture equipment

Protocol

1. Cell Culture and Seeding

1.1. Culture OCI-AML2 or MV4-11 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO₂. Maintain cell densities as recommended for each cell line (e.g., for MV4-11, between 1×10^5 and 1×10^6 viable cells/mL)[8]. 1.2. On the day of the assay, determine the viable cell count using a hemocytometer and Trypan Blue exclusion. 1.3. Resuspend the cells in fresh complete growth medium to a final concentration of 2×10^5 cells/mL. 1.4. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well opaque-walled plate. Include wells with medium only for background luminescence measurement.

2. Compound Preparation and Treatment

2.1. Prepare a 10 mM stock solution of **(R)-MRT199665** in DMSO. 2.2. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range is 1 nM to 10 µM. 2.3. Add 50 µL of the diluted compound to the appropriate wells of the 96-well plate containing the cells. The final volume in each well should be 100 µL. 2.4. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. 2.5. Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

3. Cell Viability Assay (CellTiter-Glo®)

3.1. After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. 3.2. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. 3.3. Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate. 3.4. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. 3.5. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. 3.6. Measure the luminescence of each well using a luminometer.

4. Data Analysis

4.1. Subtract the average background luminescence (from the medium-only wells) from all other readings. 4.2. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability). 4.3. Plot the percentage of cell viability

against the log of the **(R)-MRT199665** concentration. 4.4. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for utilizing **(R)-MRT199665** in cell proliferation assays, specifically targeting AML cell lines with high MEF2C expression. The provided protocols and background information are intended to assist researchers in the accurate assessment of the anti-proliferative effects of this and similar SIK inhibitors. Adherence to the detailed experimental procedures will ensure reproducible and reliable data for advancing cancer research and drug development.

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